molecular formula C18H11Cl2F4NO3S B8569586 3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid

3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid

Cat. No. B8569586
M. Wt: 468.2 g/mol
InChI Key: HJPGBPJVQPGICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648081B2

Procedure details

Stir a mixture of 3-[5-(3,5-Dichloro-4-fluoro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid methyl ester (26 g, 54.1 mmol) and LiOH—H2O (4.54 g, 0.108 mmol) in water (200 mL) and THF (400 mL) at 50° C. for 0.5 hour. After removal of organic solvent under vacuum, dilute the residue with ice water (100 mL). Acidify the aqueous mixture with conc. HCl to pH=1, and extract the resultant mixture with EtOAc (200 mL×3). Purify the residue by silica gel chromatograph (EtOAc:MeOH 6:1) to afford 3-[5-(3,5-Dichloro-4-fluoro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid as a white solid (23 g, 91.7% for 2 steps). MS (m/z): 468 (M+1).

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([C:13]2[CH2:17][C:16]([C:22]3[CH:27]=[C:26]([Cl:28])[C:25]([F:29])=[C:24]([Cl:30])[CH:23]=3)([C:18]([F:21])([F:20])[F:19])[O:15][N:14]=2)=[C:8]2[CH2:12][CH2:11][CH2:10][C:9]=12)=[O:4].O[Li].O>O.C1COCC1>[Cl:30][C:24]1[CH:23]=[C:22]([C:16]2([C:18]([F:20])([F:21])[F:19])[O:15][N:14]=[C:13]([C:7]3[S:6][C:5]([C:3]([OH:4])=[O:2])=[C:9]4[CH2:10][CH2:11][CH2:12][C:8]=34)[CH2:17]2)[CH:27]=[C:26]([Cl:28])[C:25]=1[F:29] |f:1.2|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
COC(=O)C=1SC(=C2C1CCC2)C2=NOC(C2)(C(F)(F)F)C2=CC(=C(C(=C2)Cl)F)Cl
Name
Quantity
4.54 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of organic solvent under vacuum
ADDITION
Type
ADDITION
Details
dilute the residue with ice water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extract the resultant mixture with EtOAc (200 mL×3)
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatograph (EtOAc:MeOH 6:1)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.